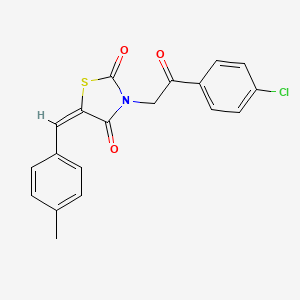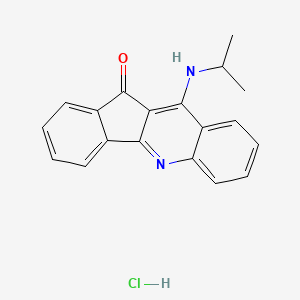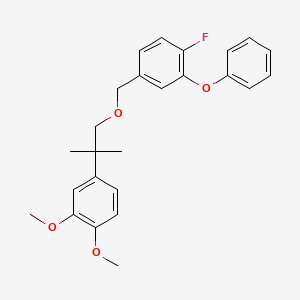
Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy-: is a complex organic compound characterized by the presence of multiple functional groups, including fluoro, methoxy, and phenoxy groups
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy- typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled through various organic reactions. For instance, the synthesis may involve the following steps:
Preparation of 3,4-dimethoxyphenyl derivative: This can be achieved by methylation of a phenol derivative using methyl iodide in the presence of a base.
Formation of the propoxy linkage: The 3,4-dimethoxyphenyl derivative can be reacted with an appropriate alkyl halide to introduce the propoxy group.
Coupling with phenoxy group: The final step involves coupling the intermediate with a phenoxy derivative under suitable conditions, such as using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: Reduction reactions can target the fluoro group or the aromatic rings, potentially leading to the formation of hydrofluoro derivatives or cyclohexane derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the fluoro and methoxy positions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under anhydrous conditions.
Major Products:
Oxidation: Quinones and related compounds.
Reduction: Hydrofluoro derivatives and cyclohexane derivatives.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex organic molecules.
Biology: In biological research, the compound can be used as a probe to study enzyme interactions and metabolic pathways.
Industry: In the industrial sector, the compound can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
作用機序
The mechanism of action of Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy- involves its interaction with specific molecular targets. The fluoro group can enhance the compound’s binding affinity to certain enzymes or receptors, while the methoxy and phenoxy groups can modulate its electronic properties and reactivity. The compound may act by inhibiting or activating specific pathways, depending on its structure and the biological context.
類似化合物との比較
- Benzene, 1-bromo-2,4-dimethoxy-
- Benzene, 1-chloro-2,4-dimethoxy-
- Benzene, 1-iodo-2,4-dimethoxy-
Comparison: Compared to its halogenated analogs, Benzene, 1-fluoro-4-((2-(3,4-dimethoxyphenyl)-2-methylpropoxy)methyl)-2-phenoxy- exhibits unique properties due to the presence of the fluoro group. Fluorine’s high electronegativity and small size can significantly influence the compound’s reactivity, stability, and biological activity. This makes the fluoro derivative particularly valuable in applications where enhanced binding affinity and selectivity are desired.
特性
CAS番号 |
83493-40-7 |
|---|---|
分子式 |
C25H27FO4 |
分子量 |
410.5 g/mol |
IUPAC名 |
4-[[2-(3,4-dimethoxyphenyl)-2-methylpropoxy]methyl]-1-fluoro-2-phenoxybenzene |
InChI |
InChI=1S/C25H27FO4/c1-25(2,19-11-13-22(27-3)24(15-19)28-4)17-29-16-18-10-12-21(26)23(14-18)30-20-8-6-5-7-9-20/h5-15H,16-17H2,1-4H3 |
InChIキー |
KAPZZBJCTCHZNI-UHFFFAOYSA-N |
正規SMILES |
CC(C)(COCC1=CC(=C(C=C1)F)OC2=CC=CC=C2)C3=CC(=C(C=C3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![5-(3-amino-2-methylsulfanyl-3-oxopropyl)-2-methoxy-N-[[4-(trifluoromethyl)phenyl]methyl]benzamide](/img/structure/B12770162.png)
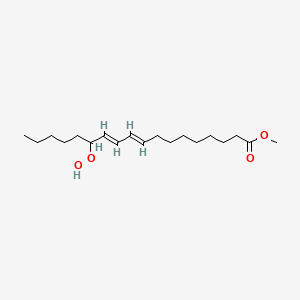

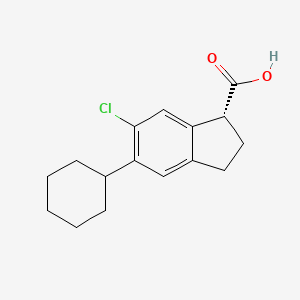
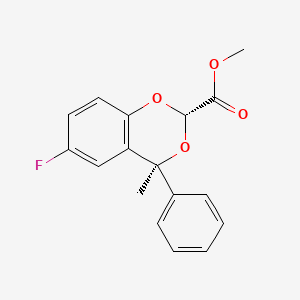
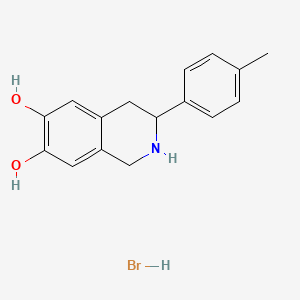

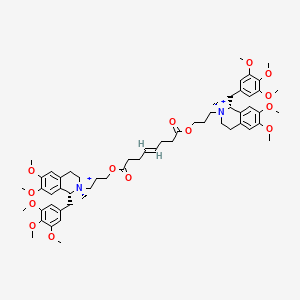
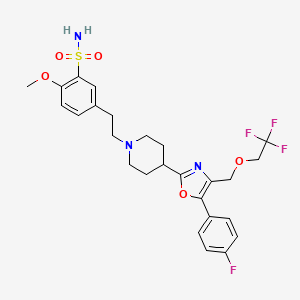
![(5S,5aS,8aR,9R)-5-(4-fluoroanilino)-9-(3,4,5-trimethoxyphenyl)-5a,6,8a,9-tetrahydro-5H-[2]benzofuro[5,6-f][1,3]benzodioxol-8-one](/img/structure/B12770217.png)

